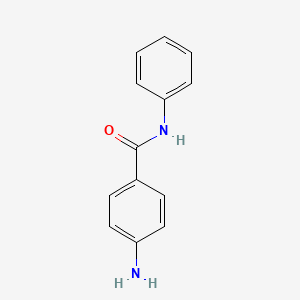

4-Amino-N-phenylbenzamide

Description

Properties

IUPAC Name |

4-amino-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUJPWCGEBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999440 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-45-6 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Solubility of 4-Amino-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of 4-Amino-N-phenylbenzamide. The information is curated to support research, discovery, and development activities where this compound is of interest. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

Core Chemical and Physical Properties

This compound, also known as 4'-aminobenzanilide, is an aromatic amide with the chemical formula C₁₃H₁₂N₂O.[1] Its structure consists of a benzamide core with an amino group at the 4-position of the benzoyl ring and an N-phenyl substituent on the amide nitrogen.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 69910 |

| Synonym | 4'-Aminobenzanilide | [1] |

| CAS Number | 17625-83-1 | |

| Molecular Formula | C₁₃H₁₂N₂O | |

| Molecular Weight | 212.25 g/mol | [1] |

| Melting Point | 127-131 °C | [2][3] |

| Boiling Point | 308.6±25.0 °C (Predicted) | [2][3] |

Note: The boiling point is a predicted value as thermal decomposition may occur before boiling under atmospheric pressure.

Spectral Data Analysis

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | -NH- (Amide) |

| ~7.80 | d | 2H | Ar-H (ortho to -C=O) |

| ~7.65 | d | 2H | Ar-H (ortho to -NH-) |

| ~7.30 | t | 2H | Ar-H (meta to -NH-) |

| ~7.05 | t | 1H | Ar-H (para to -NH-) |

| ~6.60 | d | 2H | Ar-H (meta to -C=O) |

| ~5.70 | s (br) | 2H | -NH₂ (Amino) |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.8 | C=O (Amide) |

| ~152.3 | C-NH₂ |

| ~139.5 | C (quaternary, attached to NH) |

| ~129.5 | C-H (ortho to -C=O) |

| ~128.8 | C-H (meta to -NH-) |

| ~123.5 | C-H (para to -NH-) |

| ~121.0 | C (quaternary, attached to C=O) |

| ~120.5 | C-H (ortho to -NH-) |

| ~113.8 | C-H (meta to -C=O) |

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Feature | Predicted Value/Fragment |

| IR (KBr, cm⁻¹) | N-H stretch (amine) | 3400-3200 (two bands) |

| N-H stretch (amide) | ~3300 | |

| C=O stretch (amide) | ~1650 | |

| N-H bend (amide) | ~1550 | |

| C-N stretch | ~1300 | |

| Mass Spec (ESI-MS) | [M+H]⁺ | m/z 213.10 |

| [M+Na]⁺ | m/z 235.08 |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various research and development contexts. Its aromatic nature and the presence of both hydrogen bond donor and acceptor groups influence its solubility in different solvents.

Table 5: Solubility of this compound

| Solvent Class | Representative Solvents | Qualitative Solubility | Quantitative Solubility (μM) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Methanol | Soluble | Data not available |

| Polar Protic | Water, Ethanol | Sparingly Soluble | Data not available |

| Non-Polar | Toluene, Hexane | Poorly Soluble | Data not available |

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4'-Aminobenzanilide | 17625-83-1 [chemicalbook.com]

- 3. 4'-Aminobenzanilide CAS#: 17625-83-1 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

In-Depth Spectral Analysis of 4-Amino-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 4-Amino-N-phenylbenzamide. The information presented herein is intended to support research and development activities by offering detailed spectral data, experimental methodologies, and a clear visualization of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 1640-1680 | Strong | C=O stretching (amide I) |

| 1590-1620 | Medium | N-H bending (amine) / C=C stretching (aromatic) |

| 1520-1550 | Medium | N-H bending (amide II) |

| 1250-1350 | Medium | C-N stretching (aromatic amine) |

| 800-850 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 212 | 100 | [M]⁺ (Molecular Ion) |

| 120 | Moderate | [C₆H₅CONH₂]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 93 | Moderate | [C₆H₅NH₂]⁺ (Aniline radical cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-nitrobenzoyl chloride and aniline.

Step 1: Synthesis of 4-Nitro-N-phenylbenzamide

-

In a round-bottom flask, dissolve aniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add 4-nitrobenzoyl chloride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a dilute acid (e.g., HCl) and a dilute base (e.g., NaHCO₃) to remove unreacted starting materials.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4-Nitro-N-phenylbenzamide.

-

The crude product can be purified by recrystallization.

Step 2: Reduction of 4-Nitro-N-phenylbenzamide to this compound

-

Dissolve the synthesized 4-Nitro-N-phenylbenzamide in a suitable solvent like ethanol.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent like ammonium formate.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield this compound.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer equipped with an EI source is used.

-

Parameters: The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectral Analyses

Caption: Workflow for structural elucidation using spectroscopy.

Spectroscopic Profile of 4-Amino-N-phenylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-Amino-N-phenylbenzamide, a key chemical intermediate in various synthetic pathways. This document outlines the experimental and predicted ¹H and ¹³C NMR chemical shifts, provides a standard experimental protocol for data acquisition, and illustrates the molecular structure and a general NMR workflow using logical diagrams.

¹H and ¹³C NMR Chemical Shift Data

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR chemical shifts for this compound. These values are crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~7.7 | d | 2H | ~8.5 | H-2, H-6 |

| 2 | ~7.6 | d | 2H | ~7.5 | H-2', H-6' |

| 3 | ~7.3 | t | 2H | ~8.0 | H-3', H-5' |

| 4 | ~7.1 | t | 1H | ~7.5 | H-4' |

| 5 | ~6.6 | d | 2H | ~8.5 | H-3, H-5 |

| 6 | ~5.8 | s (br) | 2H | - | -NH₂ |

| 7 | ~10.0 | s | 1H | - | -NH- |

Note: The experimental ¹H NMR data is interpreted from a spectrum found in a supplementary information file. Precise peak picking and integration may vary slightly.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Peak No. | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~166 | C=O |

| 2 | ~151 | C-4 |

| 3 | ~140 | C-1' |

| 4 | ~129 | C-2, C-6 |

| 5 | ~129 | C-3', C-5' |

| 6 | ~124 | C-1 |

| 7 | ~124 | C-4' |

| 8 | ~120 | C-2', C-6' |

| 9 | ~114 | C-3, C-5 |

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following outlines a general methodology for acquiring ¹H and ¹³C NMR spectra for benzamide derivatives, based on standard laboratory practices.

1. Sample Preparation:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for benzamides due to its excellent dissolving power for polar compounds. Deuterated chloroform (CDCl₃) can also be used.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the internal standard (TMS).

-

For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.

General NMR Workflow

The following diagram illustrates the typical workflow for acquiring and analyzing NMR data for a chemical compound.

Caption: A generalized workflow for NMR spectroscopy.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Amino-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Amino-N-phenylbenzamide, a key organic molecule with significant applications in medicinal chemistry and materials science. This document outlines the characteristic vibrational modes of its functional groups, presents a detailed table of expected IR absorption peaks, describes standard experimental protocols for obtaining the spectrum, and illustrates the analytical workflow.

Molecular Structure and Functional Groups

This compound (C₁₃H₁₂N₂O) is an aromatic amide possessing several key functional groups that give rise to a characteristic infrared spectrum. The primary structural features include:

-

Primary Aromatic Amine (-NH₂): This group is attached to one of the phenyl rings and exhibits characteristic N-H stretching and bending vibrations.

-

Secondary Amide (-CONH-): This linkage connects the two phenyl rings and is responsible for strong and distinct absorptions, notably the C=O (Amide I) and N-H (Amide II) bands.

-

Aromatic Rings (C₆H₅ and C₆H₄): Both phenyl rings show characteristic C-H stretching and bending vibrations, as well as C=C in-ring stretching modes.

Understanding the vibrational behavior of these groups is crucial for the structural elucidation and quality control of this compound.

Predicted Infrared (IR) Spectroscopy Peaks

The following table summarizes the predicted principal infrared absorption peaks for solid-phase this compound. These values are derived from a combination of experimental data from structurally similar compounds, including substituted benzanilides, and established theoretical models for vibrational frequency calculations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3350 | Medium-Strong | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) |

| 3350 - 3250 | Medium | N-H Stretching | Secondary Amide (-NH-) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Aromatic Rings |

| 1650 - 1630 | Strong | C=O Stretching (Amide I) | Secondary Amide (-CONH-) |

| 1620 - 1590 | Medium-Strong | N-H Bending | Primary Amine (-NH₂) |

| 1550 - 1520 | Strong | N-H Bending & C-N Stretching (Amide II) | Secondary Amide (-CONH-) |

| 1500 - 1400 | Medium-Strong | C=C In-ring Stretching | Aromatic Rings |

| 1350 - 1250 | Medium | C-N Stretching | Aromatic Amine & Amide |

| 900 - 690 | Strong | Aromatic C-H Out-of-Plane Bending | Aromatic Rings |

Experimental Protocols for Infrared Spectroscopy

The acquisition of a high-quality solid-state IR spectrum of this compound can be achieved using two primary methods: Attenuated Total Reflectance (ATR)-FTIR and Potassium Bromide (KBr) Pellet Transmission.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used technique for the analysis of solid and liquid samples with minimal preparation.[1][2]

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be meticulously cleaned. Wipe the crystal surface with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 64 scans are sufficient.

-

Data Processing: After data collection, process the spectrum as needed (e.g., baseline correction).

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 2.

Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix.

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the spectrometer's sample compartment and acquire a background spectrum.

-

Sample Spectrum: Mount the KBr pellet containing the sample in the holder and place it in the sample beam of the spectrometer.

-

Spectrum Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the resulting spectrum to correct for any baseline drift or scattering effects.

Visualization of Analytical Workflows

The logical flow of an IR spectroscopic analysis, from sample handling to final interpretation, is a critical aspect of ensuring reliable and reproducible results.

Caption: Workflow for IR Spectroscopic Analysis.

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic IR absorptions.

Caption: Functional Group and IR Peak Correlation.

References

A Technical Guide to the Physicochemical Properties of 4-Amino-N-phenylbenzamide: Predicted pKa and LogP

For Immediate Release

This technical guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP), key physicochemical parameters for the molecule 4-Amino-N-phenylbenzamide. These properties are critical for researchers, scientists, and drug development professionals in predicting the pharmacokinetic and pharmacodynamic behavior of this compound. This document summarizes computationally predicted values, details the established experimental protocols for their determination, and presents logical workflows through diagrammatic representations.

Predicted Physicochemical Data

Computational models are essential tools in modern drug discovery for the early-stage assessment of a compound's properties. The following table summarizes the available predicted values for the lipophilicity of this compound. The pKa values, which describe the ionization state of the molecule at different pH levels, are influenced by the basic aromatic amine group and the neutral amide group. The LogP value indicates the molecule's lipophilicity and its potential to cross biological membranes.

While numerous advanced computational tools are available for these predictions, including those from ChemAxon, ACD/Labs, and Molinspiration, their specific predicted values for this compound are not publicly available in indexed literature. The value presented is from the widely-used XLogP3 algorithm available through the PubChem database.

| Parameter | Prediction Method/Source | Predicted Value |

| LogP | XLogP3 (PubChem CID: 69910) | 1.9 |

| pKa (basic) | Various (e.g., ChemAxon, ACD/Labs) | Not Publicly Available |

| pKa (acidic) | Various (e.g., ChemAxon, ACD/Labs) | Not Publicly Available |

Note: The XLogP3 value is a computationally derived prediction and should be confirmed with experimental data.

Experimental Protocols for pKa and LogP Determination

Accurate determination of pKa and LogP values relies on standardized experimental procedures. The following sections detail the methodologies most commonly cited for small molecules like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa measurement.[1] It involves monitoring pH changes in a solution of the compound upon the gradual addition of a titrant (an acid or a base).

Methodology:

-

Preparation of Solutions: A sample solution of the compound (e.g., 1 mM) is prepared in a suitable solvent, often with a co-solvent like methanol for sparingly soluble compounds.[1] Standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.[2][3] An inert electrolyte solution (e.g., 0.15 M KCl) is used to maintain constant ionic strength.[2]

-

Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[2][3]

-

Titration Procedure: The sample solution is placed in a thermostated vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[3] To remove dissolved CO2, the solution is often purged with nitrogen gas.[2]

-

Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[2] The titration continues until the pH range of interest is fully covered, typically showing a clear inflection point on the titration curve.

-

Data Analysis: The pKa is determined from the titration curve. The inflection point of the curve, where the pH change is most rapid, corresponds to the equivalence point. The pKa is the pH at which half of the compound is ionized.[4] The experiment is typically repeated multiple times (at least three) to ensure reproducibility.[2]

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (LogP) of a compound between two immiscible liquids, typically n-octanol and water.[5][6][7]

Methodology:

-

Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[5][8] This prevents volume changes during the experiment.

-

Sample Preparation: A stock solution of the test compound is prepared, often in a solvent like DMSO.[8] A small amount of this stock is added to a mixture of the pre-saturated n-octanol and buffer in a vessel (e.g., a centrifuge tube).[5]

-

Partitioning: The vessel is sealed and agitated (e.g., by shaking or sonicating) for a sufficient time to allow the compound to reach equilibrium between the two phases.[5] This can range from minutes to several hours. The mixture is then centrifuged to ensure complete separation of the two phases.[5]

-

Quantification: The concentration of the compound in each phase (the n-octanol and the aqueous buffer) is accurately measured.[5] This is typically done using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[5]

Visualization of Methodologies

The following diagrams illustrate the logical flow of the experimental protocols and the relationship between the key physicochemical parameters.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. LogP / LogD shake-flask method [protocols.io]

Synthesis of 4-Amino-N-phenylbenzamide from 4-Nitrobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-amino-N-phenylbenzamide, a versatile building block in medicinal chemistry, starting from 4-nitrobenzoyl chloride. The synthesis involves a two-step process: the amidation of 4-nitrobenzoyl chloride with aniline to yield 4-nitro-N-phenylbenzamide, followed by the reduction of the nitro group to afford the final product. This guide details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway and experimental workflow.

Synthetic Pathway

The synthesis of this compound from 4-nitrobenzoyl chloride is a well-established two-step process.

Step 1: Amidation

The first step involves the nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and aniline. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is typically carried out under Schotten-Baumann conditions, which involve an aqueous base to neutralize the hydrochloric acid byproduct.[1][2] The product of this step is 4-nitro-N-phenylbenzamide.

Step 2: Reduction

The second step is the reduction of the nitro group of 4-nitro-N-phenylbenzamide to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.[3][4] This step yields the desired product, this compound.

Quantitative Data

The following table summarizes the key quantitative data for the intermediate and final products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 4-Nitro-N-phenylbenzamide | C₁₃H₁₀N₂O₃ | 242.23 | 198-200[2] | 85-95+[1] |

| This compound | C₁₃H₁₂N₂O | 212.25 | 180-181[5] | ~66[5] |

Experimental Protocols

Step 1: Synthesis of 4-Nitro-N-phenylbenzamide (Amidation)

This protocol is based on the Schotten-Baumann reaction conditions.[1][6]

Materials:

-

4-Nitrobenzoyl chloride

-

Aniline

-

Dichloromethane (DCM), anhydrous

-

10% Aqueous sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.[6]

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes.

-

Slowly add 2.0-3.0 equivalents of a 10% aqueous sodium hydroxide solution to the reaction mixture.[2]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield pure 4-nitro-N-phenylbenzamide.

Step 2: Synthesis of this compound (Reduction)

This protocol utilizes catalytic hydrogenation with palladium on carbon.[4][6]

Materials:

-

4-Nitro-N-phenylbenzamide

-

Ethanol or Methanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 4-nitro-N-phenylbenzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.[6]

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[6]

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).[6]

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization if necessary.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications in Drug Development

Benzamides are a significant class of compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] The this compound scaffold is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of inhibitors for DNA methylation, which is a promising target in cancer therapy.[7] The primary amino group and the benzamide core provide versatile points for further chemical modification to explore structure-activity relationships and develop novel drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel 4-Amino-N-phenylbenzamide Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Synthesizing and Evaluating 4-Amino-N-phenylbenzamide Derivatives as Potential Kinase Inhibitors.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have garnered significant attention for their potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. One of the most frequently activated signaling pathways in human cancers is the PI3K/Akt/mTOR pathway, making it a prime target for the development of novel anticancer therapeutics. The aberrant activation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a key driver of tumor cell growth, proliferation, and survival.[1][2]

This technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, with a focus on their potential as PI3Kα inhibitors. It details synthetic methodologies, presents key quantitative data for related compounds, and provides in-depth experimental protocols for the biological evaluation of these derivatives.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of the core benzamide structure, followed by modifications to introduce the 4-amino group and other desired substituents. A common and efficient route involves the coupling of a substituted benzoic acid or its activated form with a substituted aniline, followed by the reduction of a nitro group to the key amino functionality.

General Synthetic Scheme

A representative synthetic route to the this compound core structure is outlined below. This pathway commences with the acylation of a substituted aniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.

References

CAS number and molecular structure of 4-Amino-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-N-phenylbenzamide, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities of its derivatives. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a benzamide core structure with an amino group substituent on one phenyl ring and the amide nitrogen linked to another phenyl group.

-

IUPAC Name: this compound

-

PubChem CID: 69910[1]

-

CAS Number: A specific CAS number for the unsubstituted this compound is not consistently reported in major chemical databases. The PubChem Compound ID (CID) 69910 serves as a unique identifier.

-

Canonical SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N[2]

-

InChI Key: QHWDUJPWCGEBTH-UHFFFAOYSA-N[2]

Molecular Structure:

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 212.25 g/mol | PubChem |

| Monoisotopic Mass | 212.09496 Da | [2] |

| XLogP3 (predicted) | 1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 55.1 Ų | PubChem |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group.

General Synthesis Workflow

The logical flow for the synthesis is outlined in the diagram below.

Caption: General two-step synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-nitrobenzoyl chloride and aniline, followed by catalytic hydrogenation.

Step 1: Synthesis of 4-Nitro-N-phenylbenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath to 0°C. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred aniline solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, 4-Nitro-N-phenylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 4-Nitro-N-phenylbenzamide (1.0 equivalent) from Step 1 in ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution.[3]

-

Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas or a Parr hydrogenation apparatus (e.g., at 45 psi) for several hours.[3]

-

Reaction Monitoring: Monitor the reduction of the nitro group by TLC.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the filtrate in vacuo to yield the final product, this compound.[3] Further purification can be achieved by recrystallization if necessary.

Biological Activity of N-Phenylbenzamide Derivatives

While data on the unsubstituted this compound is limited, numerous studies have explored the biological activities of its derivatives, revealing a versatile scaffold for drug development, particularly in antiviral and antiprotozoal applications.

Antiviral Activity

Derivatives of N-phenylbenzamide have demonstrated significant activity against several viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).

Table 1: Anti-EV71 Activity of N-Phenylbenzamide Derivatives Data for 3-amino-4-methoxybenzamide derivatives.

| Compound | EV71 Strain | IC₅₀ (μM) | CC₅₀ (Vero cells, μM) | Selectivity Index (SI) | Reference |

| 1e | SZ-98 (C4) | 5.7 ± 0.8 | 620 | 109 | [4][5] |

| 1e | JS-52-3 (C4) | 12 ± 1.2 | 620 | 52 | [4][5] |

| 1e | H (C2) | 11 ± 1.0 | 620 | 56 | [4][5] |

| 1e | BrCr (A) | 11 ± 0.9 | 620 | 56 | [4][5] |

| Pirodavir (Control) | SZ-98 (C4) | 0.05 ± 0.0 | 31 ± 2.2 | 620 | [4] |

Compound 1e: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide

Proposed Antiviral Mechanisms of Action

Research into N-phenylbenzamide derivatives has suggested multiple potential mechanisms of antiviral action.

One proposed mechanism involves the upregulation of the host antiviral protein APOBEC3G (A3G), a cytidine deaminase that inhibits viral replication.

Caption: Upregulation of APOBEC3G by an N-phenylbenzamide derivative to inhibit HBV.

Another mechanism involves direct interaction with the virus particle. Studies suggest that some N-phenylbenzamide compounds act as capsid binders, stabilizing the virion and preventing the conformational changes required for uncoating and release of the viral genome into the host cell.[6][7]

Table 2: Anti-CVA9 Activity of N-Phenylbenzamide Derivatives

| Compound | EC₅₀ (μM) | CC₅₀ (A549 cells, μM) | Selectivity Index (SI) | Reference |

| CL213 | 1 | 140 | 140 | [6] |

Compound CL213 is an N-phenylbenzamide derivative.

Antiprotozoal Activity

Derivatives of N-phenylbenzamide have also been investigated as potential agents against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. These compounds are thought to act as DNA minor groove binders, particularly targeting the AT-rich kinetoplast DNA (kDNA) of the parasite, which disrupts essential DNA functions and leads to parasite death.[8]

Conclusion

This compound is a valuable chemical entity whose core structure is featured in a variety of biologically active molecules. While comprehensive data on the parent compound is not widely available, its derivatives have shown significant promise as antiviral and antiprotozoal agents. The synthetic accessibility of this scaffold and the diverse mechanisms of action exhibited by its analogues make it a compelling starting point for further research and development in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of the N-phenylbenzamide class of compounds.

References

- 1. This compound | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C13H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-aminophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-aminophenyl)benzamide. The information is compiled from available experimental data and predictive models to serve as a foundational resource for its application in research and development.

Chemical Identity and Physical Properties

N-(4-aminophenyl)benzamide, also known as 4'-aminobenzanilide, is an aromatic amide. Its core structure consists of a benzamide group linked to a p-phenylenediamine moiety.

Table 1: General and Physical Properties of N-(4-aminophenyl)benzamide

| Property | Value | Source(s) |

| IUPAC Name | N-(4-aminophenyl)benzamide | [1] |

| Synonyms | 4'-aminobenzanilide, p-aminobenzanilide | [1][2] |

| CAS Number | 17625-83-1 | [1][2] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | |

| Appearance | Brown solid (predicted) | [2] |

| Melting Point | 127-131 °C | [2][3] |

| Boiling Point | 308.6±25.0 °C (Predicted) | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2] Predicted to be sparingly soluble in other polar protic solvents and poorly soluble in water and non-polar solvents. | |

| pKa | 13.14±0.70 (Predicted) | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of N-(4-aminophenyl)benzamide.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~9.80 | s | 1H | Amide N-H |

| ~7.90 | d | 2H | Ar-H (ortho to C=O) |

| ~7.50 | m | 3H | Ar-H (meta and para to C=O) |

| ~7.35 | d | 2H | Ar-H (ortho to NH-C=O) |

| ~6.60 | d | 2H | Ar-H (ortho to -NH₂) |

| ~5.10 | s (br) | 2H | Amine -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Provisional Assignment | |---|---|---| | ~165.5 | Amide C=O | | ~145.0 | Aromatic C-NH₂ | | ~139.0 | Aromatic C-NH | | ~134.0 | Aromatic C (quaternary, attached to C=O) | | ~131.5 | Aromatic C-H (para to C=O) | | ~128.5 | Aromatic C-H (meta to C=O) | | ~127.5 | Aromatic C-H (ortho to C=O) | | ~122.0 | Aromatic C-H (ortho to NH-C=O) | | ~114.0 | Aromatic C-H (ortho to -NH₂) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3200 | N-H Stretch | Primary Amine (-NH₂) & Amide (N-H) |

| 3080-3010 | C-H Stretch | Aromatic C-H |

| 1680-1640 | C=O Stretch | Amide I band |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-N Stretch | Aromatic Amine and Amide |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 212 | Molecular Ion [M]⁺ |

| 120 | [M - C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of N-(4-aminophenyl)benzamide, adapted from established methodologies for similar compounds.

Synthesis of N-(4-aminophenyl)benzamide

A plausible two-step synthesis involves the amidation of benzoyl chloride with p-nitroaniline, followed by the reduction of the nitro group.

Step 1: Synthesis of N-(4-nitrophenyl)benzamide

-

In a 250 mL round-bottom flask, dissolve p-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of benzoyl chloride (1.05 eq) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)benzamide.

-

Purify the crude product by recrystallization from ethanol to obtain the pure intermediate.

Step 2: Synthesis of N-(4-aminophenyl)benzamide

-

Dissolve the purified N-(4-nitrophenyl)benzamide (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃ until the solution is basic.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel or by recrystallization to obtain pure N-(4-aminophenyl)benzamide.

Characterization Methods

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Two-dimensional NMR experiments such as COSY and HSQC can be performed to aid in structural confirmation.

3.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Data Acquisition: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum. For ESI, positive ion mode is typically used to observe the [M+H]⁺ peak.

3.2.4 Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, purified solid into a capillary tube.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range is indicative of high purity.

Workflow and Logical Relationships

The synthesis and characterization of N-(4-aminophenyl)benzamide follow a logical experimental workflow.

Caption: Experimental workflow for the synthesis and characterization of N-(4-aminophenyl)benzamide.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-Amino-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical and computational methodologies used to characterize 4-Amino-N-phenylbenzamide, a molecule of interest in medicinal chemistry. This document synthesizes findings from various computational chemistry techniques, including Density Functional Theory (DFT), to elucidate the molecule's structural, spectroscopic, electronic, and thermodynamic properties. It also explores its potential as a drug candidate through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The information is presented to be a valuable resource for researchers engaged in the study and development of novel therapeutic agents based on the benzamide scaffold.

Introduction

This compound belongs to the benzamide class of compounds, which are recognized for their diverse pharmacological activities, including anticonvulsant and anti-inflammatory properties.[1][2] Computational chemistry offers powerful tools to investigate the molecular properties of such compounds, providing insights that are complementary to experimental data and can guide further research and development. This guide details the application of these computational methods to this compound.

Molecular Structure and Optimization

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).[3][4] The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement and its interactions with biological targets.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |

| C-N (amide) | 1.36 | - | - |

| C=O (amide) | 1.24 | - | - |

| C-N (amino) | 1.38 | - | - |

| N-H (amide) | 1.01 | - | - |

| N-H (amino) | 1.01 | - | - |

| C-H (aromatic) | 1.08 | - | - |

| C-N-C (amide) | - | 128 | - |

| O=C-N (amide) | - | 123 | - |

| C-C-N (amino) | - | 120 | - |

| Phenyl Ring Torsion | - | - | 30 - 40 |

Note: These are representative values based on DFT calculations for similar benzamide structures. Actual values may vary depending on the computational method and basis set used.

Spectroscopic Analysis

Computational methods are extensively used to predict and interpret various types of spectra, including FT-IR, FT-Raman, NMR, and UV-Vis. These predicted spectra can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.[3]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the computational method.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| N-H stretch (amino) | 3450, 3350 | Asymmetric and symmetric stretching |

| N-H stretch (amide) | 3300 | Stretching vibration |

| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds in phenyl rings |

| C=O stretch (amide) | 1650 | Amide I band |

| N-H bend (amide) | 1540 | Amide II band |

| C-N stretch (amide) | 1290 | Amide III band |

| C-C stretch (aromatic) | 1600, 1500, 1450 | Phenyl ring skeletal vibrations |

Note: These are predicted values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[4] These predictions are valuable for assigning signals in experimental NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| NH (amide) | ~10.0 | - |

| Ar-H (ortho to C=O) | ~7.8 | ~129 |

| Ar-H (meta to C=O) | ~6.6 | ~113 |

| Ar-H (phenylamino) | 7.0 - 7.4 | 120 - 129 |

| NH₂ (amino) | ~5.8 | - |

| C=O (amide) | - | ~166 |

| C-NH₂ | - | ~152 |

| C (ipso, attached to NH) | - | ~139 |

| C (ipso, attached to C=O) | - | ~125 |

Note: These are predicted values based on structurally analogous compounds.[5]

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This analysis helps in understanding the electronic transitions, such as π → π* and n → π*, which are responsible for the molecule's absorption of UV and visible light.[6]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[7][8] A smaller gap suggests higher reactivity.

Table 4: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

| Ionization Potential | 5.5 eV |

| Electron Affinity | 1.5 eV |

Note: Values are approximations based on DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, which is important for predicting how the molecule will interact with other molecules, including biological receptors.[9]

Nonlinear Optical (NLO) Properties

Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability. Molecules with significant NLO properties have potential applications in optoelectronics.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule.[10] It describes charge transfer interactions between filled donor and empty acceptor orbitals, which contribute to the stability of the molecule.[4][7]

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule.[11][12] This information is useful for understanding the molecule's polarity and electrostatic interactions. However, it's known to be highly dependent on the basis set used.[13]

Thermodynamic Properties

The thermodynamic properties of a molecule, such as its heat capacity, entropy, and Gibbs free energy, can be calculated from the vibrational frequencies. These properties are important for understanding the molecule's stability and behavior at different temperatures.

Table 5: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value |

| Heat Capacity (C_v) | ~45 cal/mol·K |

| Entropy (S) | ~100 cal/mol·K |

| Gibbs Free Energy (G) | Varies with reference state |

Note: These are representative values and depend on the computational method.

Drug-Likeness and Molecular Docking

ADMET and Drug-Likeness

Computational tools can predict the ADMET properties of a molecule, which are crucial for its development as a drug.[14] Properties such as solubility, permeability, and potential toxicity are evaluated. Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a compound.[2][15]

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a molecule to a biological target, such as a protein or enzyme.[14][15] This information is vital for understanding the molecule's mechanism of action and for designing more potent drugs. For instance, derivatives of this compound have been studied as potential inhibitors for various enzymes.[14]

Experimental and Computational Protocols

Computational Details

The computational studies cited in this guide typically employ the Gaussian suite of programs.[3] Geometry optimization and frequency calculations are often performed using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[3][6] NBO analysis is performed using the NBO 3.1 program as implemented in the Gaussian package.

Spectroscopic Measurements

-

FT-IR and FT-Raman: Spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹.[3]

-

NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 or 500 MHz, using a deuterated solvent like DMSO-d₆.[3][4]

-

UV-Vis: The absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent.[3]

Visualizations

Caption: Computational workflow for the analysis of this compound.

Caption: Conceptual diagram of NBO analysis showing donor-acceptor interactions.

Conclusion

The theoretical and computational studies of this compound provide a comprehensive understanding of its molecular structure, spectroscopic signatures, electronic properties, and potential as a drug candidate. The methodologies outlined in this guide, including DFT calculations, spectroscopic predictions, and molecular docking, are powerful tools in modern drug discovery and materials science. The data presented, though often predictive, offers a solid foundation for further experimental investigation and the rational design of novel benzamide derivatives with enhanced therapeutic properties.

References

- 1. Molecular modeling and crystallographic studies of this compound anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural bond orbital analysis, electronic structure and vibrational spectral analysis of N-(4-hydroxyl phenyl) acetamide: a density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study (2023) | Gamal A. E. Mostafa | 6 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 11. Mulliken [cup.uni-muenchen.de]

- 12. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 13. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 4-Amino-N-phenylbenzamide as a building block in organic chemistry

Application Notes: Synthesis and Utility of 4-Amino-N-phenylbenzamide

Introduction

This compound is a versatile bifunctional molecule that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry.[1] Its structure, featuring a primary aromatic amine and an amide linkage, provides two key points for molecular elaboration, making it a valuable scaffold for constructing more complex molecules. This scaffold is present in a variety of pharmacologically active compounds, including anticonvulsants, antiviral agents, and enzyme inhibitors.[2] These application notes provide detailed protocols for the synthesis of this compound and illustrate its role as a foundational intermediate for drug discovery and development professionals.

Synthetic Protocols

The synthesis of this compound is most reliably achieved through a two-step process. This strategy begins with the formation of an amide bond between aniline and 4-nitrobenzoyl chloride, followed by the selective reduction of the nitro group to the desired primary amine. This approach prevents the potential for self-polymerization or side reactions that can occur when using 4-aminobenzoyl chloride directly.[3]

Protocol 1: Synthesis of 4-Nitro-N-phenylbenzamide

This procedure details the acylation of aniline with 4-nitrobenzoyl chloride to form the intermediate, 4-Nitro-N-phenylbenzamide, via a nucleophilic acyl substitution.

Materials:

-

Aniline

-

4-Nitrobenzoyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃), aqueous solution (20% w/v)

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask (1 L)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a 1-liter round-bottom flask, dissolve aniline (0.09 moles) in 35 mL of anhydrous tetrahydrofuran.[4]

-

To this solution, add 200 mL of a 20% (w/v) aqueous potassium carbonate solution.[4]

-

While stirring vigorously, add a solution of 4-nitrobenzoyl chloride (20 g) in 35 mL of tetrahydrofuran dropwise to the biphasic mixture.[4]

-

Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 12 hours. Ensure the pH is maintained at or above 8 throughout the reaction.[4]

-

After reflux, cool the solution to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of chloroform.[4]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[4]

-

Filter the drying agent and evaporate the solvent in vacuo to yield the crude 4-Nitro-N-phenylbenzamide. The product can be further purified by crystallization.[4]

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-Nitro-N-phenylbenzamide to an amino group using catalytic hydrogenation.

Materials:

-

4-Nitro-N-phenylbenzamide

-

Ethanol (EtOH)

-

5% Palladium on carbon (Pd/C)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite

Procedure:

-

In a hydrogenation vessel, dissolve 4-Nitro-N-phenylbenzamide (5.0 g) in 250 mL of ethanol.[4]

-

Carefully add 250 mg of 5% palladium on carbon catalyst to the solution.[4][5]

-

Seal the vessel and subject the mixture to low-pressure hydrogenation (e.g., 45 psi) for approximately three hours.[4]

-

Monitor the reaction for the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

-

Once the reaction is complete, carefully vent the apparatus and filter the mixture through a pad of Celite to remove the palladium catalyst.[4]

-

Rinse the filter pad with a small amount of ethanol.

-

Combine the filtrate and evaporate the solvent in vacuo to yield the final product, this compound.[4]

Data Presentation

The following table summarizes typical quantitative data for the described two-step synthesis.

| Parameter | Step 1: 4-Nitro-N-phenylbenzamide Synthesis | Step 2: this compound Synthesis |

| Primary Reactant | Aniline | 4-Nitro-N-phenylbenzamide |

| Secondary Reactant | 4-Nitrobenzoyl chloride | H₂ gas |

| Catalyst/Base | Potassium Carbonate | 5% Palladium on Carbon |

| Solvent | Tetrahydrofuran / Water | Ethanol |

| Temperature | Reflux | Room Temperature |

| Reaction Time | 12 hours[4] | 3 hours[4] |

| Typical Yield | ~85-95% | >90% |

| Purification | Crystallization[4] | Filtration and solvent evaporation[4] |

Application Notes: A Versatile Building Block

This compound is a valuable scaffold in drug discovery due to its structural motifs which allow for diverse chemical modifications.

-

Anticonvulsant Agents: Derivatives such as 4-amino-N-(2,6-dimethylphenyl)benzamide have demonstrated significant anticonvulsant activity. The core structure is essential for this pharmacological effect, with modifications at the aniline ring influencing potency and neurotoxicity.[6]

-

Antiviral Drugs: The N-phenylbenzamide core has been identified as a novel class of inhibitors for Enterovirus 71 (EV 71).[2][7] Strategic substitutions on both phenyl rings have led to the discovery of compounds with low micromolar inhibitory concentrations and favorable safety profiles.[2][7]

-

Enzyme Inhibitors: The scaffold is integral to the design of inhibitors for enzymes like DNA methyltransferases (DNMTs).[8] For instance, SGI-1027, a potent DNMT inhibitor, features a complex this compound derivative, highlighting the utility of this core in targeting epigenetic mechanisms in cancer therapy.[8] The primary amine serves as a key attachment point for heterocyclic systems that enhance binding affinity and specificity.

Visualizations

The following diagrams illustrate the synthesis workflow and the application of this compound as a versatile chemical intermediate.

References

- 1. This compound | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Amino-N-phenylbenzamide Derivatives as Kinase Inhibitors for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-amino-N-phenylbenzamide derivatives as potent kinase inhibitors in the context of cancer research. This document outlines their mechanism of action, summarizes their inhibitory activities, and provides detailed protocols for their evaluation.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. The this compound scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating efficacy against a range of cancer types. These derivatives can be tailored to target specific kinases, offering a versatile platform for the development of novel anti-cancer agents. For instance, some derivatives have shown potent activity against targets such as the epidermal growth factor receptor (EGFR), Aurora kinases (AURK), and Abelson tyrosine kinase (ABL1).[1][2]

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro efficacy of various this compound derivatives and related compounds against several kinases and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Specific Kinases

| Compound ID | Target Kinase | IC50 (nM) | Notes | Reference |

| CHMFL-ABL-053 | ABL1 | 70 | Primary target, implicated in Chronic Myeloid Leukemia (CML). | [3] |

| SRC | 90 | Off-target; non-receptor tyrosine kinase involved in proliferation. | [3] | |

| p38 | 62 | Off-target; mitogen-activated protein kinase (MAPK). | [3] | |

| Analogue 11 | EGFR | 91% inhibition at 10 nM | Potent inhibition. | [4] |

| Analogue 13 | EGFR | 92% inhibition at 10 nM | Potent inhibition. | [4] |

Table 2: Cytotoxic Activity of this compound Derivatives in Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4e | A549 | Lung | 7.5 - 11.1 | [1] |

| HeLa | Cervical | 7.5 - 11.1 | [1] | |

| MCF-7 | Breast | 7.5 - 11.1 | [1] | |

| 4f | A549 | Lung | 7.5 | [1] |

| HeLa | Cervical | 9.3 | [1] | |

| MCF-7 | Breast | 8.9 | [1] | |

| 3d | MCF-7 | Breast | 43.4 | [5] |

| MDA-MB-231 | Breast | 35.9 | [5] | |

| 4d | MCF-7 | Breast | 39.0 | [5] |

| MDA-MB-231 | Breast | 35.1 | [5] | |

| 3a | A549 | Lung | 5.988 | [5] |

| Analogue 13 | K562 | Chronic Myelogenous Leukemia | 5.6 | [4] |

| Analogue 10 | HL60 | Promyelocytic Leukemia | 8.2 | [4] |

| Analogue 15 | HL60 | Promyelocytic Leukemia | 5.6 | [4] |

Signaling Pathways

This compound derivatives exert their anti-cancer effects by inhibiting key signaling pathways. The diagrams below illustrate the points of intervention for these inhibitors.

References

- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abstract 5339: 4-Amino-N-phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: The Versatile 4-Amino-N-phenylbenzamide Scaffold for Enzyme Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Amino-N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the design and synthesis of potent and selective enzyme inhibitors. Its chemical tractability allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and target specificity. This document provides an overview of the application of this scaffold in developing inhibitors for various enzyme classes, along with detailed experimental protocols and data to guide researchers in this field.